molecular formula C20H23N3OS B560499 ESI-08 CAS No. 301177-43-5

ESI-08

Cat. No.: B560499
CAS No.: 301177-43-5
M. Wt: 353.484
InChI Key: MWNBKOJJEIXGIC-UHFFFAOYSA-N
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Description

ESI-08 is a potent and selective antagonist of exchange proteins directly activated by cyclic adenosine monophosphate (EPAC). It can completely inhibit the activity of both EPAC1 and EPAC2 with an inhibitory concentration (IC50) of 8.4 micromolar. This compound selectively blocks cyclic adenosine monophosphate-induced EPAC activation but does not inhibit cyclic adenosine monophosphate-mediated protein kinase A (PKA) activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ESI-08 involves multiple steps, including the formation of a core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies. The process involves large-scale synthesis, followed by purification using techniques such as chromatography to ensure the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

ESI-08 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .

Scientific Research Applications

ESI-08 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of EPAC in various biochemical pathways.

    Biology: Helps in understanding the signaling mechanisms mediated by cyclic adenosine monophosphate and EPAC in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where EPAC signaling is implicated, such as cardiovascular diseases and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting EPAC-related pathways

Mechanism of Action

ESI-08 exerts its effects by selectively inhibiting the activation of EPAC1 and EPAC2. EPAC proteins are guanine nucleotide exchange factors that regulate a variety of intracellular processes in response to cyclic adenosine monophosphate. By blocking EPAC activation, this compound prevents the downstream signaling events mediated by these proteins, thereby modulating cellular functions such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    HJC0197: Another selective EPAC antagonist with an inhibitory concentration (IC50) of 5.9 micromolar for EPAC2.

    CE3F4: A selective EPAC1 inhibitor with distinct structural features compared to ESI-08.

Uniqueness of this compound

This compound is unique due to its ability to selectively inhibit both EPAC1 and EPAC2 without affecting protein kinase A activation. This selective inhibition allows for more precise studies of EPAC-mediated signaling pathways without interference from protein kinase A-related processes .

Properties

IUPAC Name

4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHOSZQLVLPEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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